1-(2,4-Dimethylphenyl)-2-methyl-2-propanol
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Overview
Description
1-(2,4-Dimethylphenyl)-2-methyl-2-propanol is an organic compound characterized by a phenyl ring substituted with two methyl groups at the 2 and 4 positions, and a tertiary alcohol group attached to a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dimethylphenyl)-2-methyl-2-propanol typically involves the reaction of 2,4-dimethylbenzyl chloride with a suitable organometallic reagent such as methylmagnesium bromide (Grignard reagent) in an anhydrous ether solvent. The reaction proceeds under reflux conditions, followed by hydrolysis to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dimethylphenyl)-2-methyl-2-propanol undergoes various types of chemical reactions, including:
Oxidation: The tertiary alcohol group can be oxidized to form a ketone using oxidizing agents such as chromic acid or potassium permanganate.
Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromic acid (H₂CrO₄) or potassium permanganate (KMnO₄) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: 1-(2,4-Dimethylphenyl)-2-methyl-2-propanone.
Reduction: 2,4-Dimethylphenylmethane.
Substitution: 1-(2,4-Dimethyl-5-nitrophenyl)-2-methyl-2-propanol (nitration product).
Scientific Research Applications
1-(2,4-Dimethylphenyl)-2-methyl-2-propanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethylphenyl)-2-methyl-2-propanol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The tertiary alcohol group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dimethylphenyl)ethanol: Similar structure but with a primary alcohol group.
1-(2,4-Dimethylphenyl)ethanone: Contains a ketone group instead of an alcohol.
2,4-Dimethylphenyl isocyanate: Contains an isocyanate group instead of an alcohol.
Uniqueness
1-(2,4-Dimethylphenyl)-2-methyl-2-propanol is unique due to its tertiary alcohol group, which imparts distinct chemical and physical properties compared to its similar compounds. This structural feature influences its reactivity, making it suitable for specific synthetic and industrial applications.
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-2-methylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-9-5-6-11(10(2)7-9)8-12(3,4)13/h5-7,13H,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTJTOURVOPHFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(C)(C)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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